molecular formula C21H25N3OS B2891682 3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one CAS No. 862487-40-9

3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one

Cat. No. B2891682
CAS RN: 862487-40-9
M. Wt: 367.51
InChI Key: BMMLEGKZMUJWNL-UHFFFAOYSA-N
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Description

3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one is a useful research compound. Its molecular formula is C21H25N3OS and its molecular weight is 367.51. The purity is usually 95%.
BenchChem offers high-quality 3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Optimization

Researchers have extensively studied the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidines and similar derivatives. For instance, Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the optimization processes that led to compounds with potent in vitro activity and promising anti-inflammatory and antinociceptive effects in animal models (Altenbach et al., 2008). Another study by Portilla et al. (2006) focused on the hydrogen-bonded structures of certain pyrazolo[1,5-a]pyrimidines, revealing intricate molecular arrangements and providing insights into the crystallographic characteristics of these compounds (Portilla et al., 2006).

Synthesis and Characterization

The synthesis of pyrazolo[1,5-a]pyrimidines and their derivatives has been a significant focus of research due to their potential biological activities. Maquestiau et al. (2010) detailed the selective preparation of these compounds, emphasizing the methodologies for achieving specific substituent patterns and analyzing the chemical structures via NMR (Maquestiau et al., 2010). Additionally, Gao et al. (2022) described an innovative approach using Di-tert-butyl peroxide for oxidative radical cyclization, leading to the assembly of 7-methylazolo[1,5-a]pyrimidines, showcasing a novel synthetic pathway for these compounds (Gao et al., 2022).

Potential Therapeutic Applications

Several studies have explored the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with findings suggesting potential antimicrobial, anti-inflammatory, and anticancer properties. Aggarwal et al. (2014) synthesized a series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines and evaluated their anti-inflammatory and antimicrobial activities, indicating some compounds exhibited promising efficacy (Aggarwal et al., 2014). In another example, Li et al. (2016) developed inhibitors of phosphodiesterase 1 (PDE1) based on 3-aminopyrazolo[3,4-d]pyrimidinones, demonstrating significant selectivity and efficacy, highlighting the potential for treating cognitive deficits associated with neurodegenerative diseases (Li et al., 2016).

properties

IUPAC Name

3-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-13-19(16-10-8-7-9-11-16)20-22-17(21(4,5)6)12-18(24(20)23-13)26-15(3)14(2)25/h7-12,15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMLEGKZMUJWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SC(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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